molecular formula C19H18N6O2 B2766322 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide CAS No. 1243062-15-8

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide

Cat. No.: B2766322
CAS No.: 1243062-15-8
M. Wt: 362.393
InChI Key: KTKPEFLHABTIQX-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core substituted at position 4 with a dimethylamino group and an N-phenylacetamide side chain.

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-23(2)17-18-22-24(12-16(26)20-13-8-4-3-5-9-13)19(27)25(18)15-11-7-6-10-14(15)21-17/h3-11H,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPEFLHABTIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with o-phenylenediamine derivatives under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired triazoloquinoxaline derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted triazoloquinoxalines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the phenylacetamide moiety. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to act on multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, compounds with similar frameworks have shown selective uptake in cancer cells, indicating a promising avenue for targeted cancer therapy .

Neuroprotective Effects

Emerging studies indicate that triazole derivatives may possess neuroprotective properties. They can potentially inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This dual-target inhibition could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity

In a study published in RSC Advances, several synthesized triazole derivatives were screened for their antibacterial effects against various strains. The results indicated that certain derivatives displayed significant zones of inhibition against Mycobacterium smegmatis , suggesting their potential as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Research

A detailed investigation into the anticancer effects of triazole derivatives revealed that specific compounds led to a marked decrease in cell viability in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialMycobacterium smegmatisSignificant inhibition
AnticancerVarious cancer cell linesInduced apoptosis
NeuroprotectiveAlzheimer's disease modelsInhibition of AChE and MAO

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Triazoloquinoxaline vs. Quinazoline Derivatives

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () : A quinazoline core with two ketone groups reduces aromaticity but introduces hydrogen-bond acceptors. This analog demonstrated anticonvulsant activity in preclinical studies, suggesting the quinazoline scaffold may favor neurological target engagement .

Substituent Effects

Position 4 Substitutions
  • Methoxyphenyl Group (N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide; ): The methoxy group is electron-donating but less polar than dimethylamino, possibly reducing solubility while maintaining aromatic interactions .
  • Dimethylphenoxy Group (F842-0825; ): Bulky dimethylphenoxy substituents increase steric hindrance, which may reduce binding affinity but improve metabolic stability .
Acetamide Side Chain Variations
  • N-Phenylacetamide (Target Compound) : Balances lipophilicity (logP ~3.5 estimated) and moderate solubility.
  • N-(2,4-Dimethylphenyl) (F842-0825; ) : Methyl groups reduce polarity (logP ~4.0), favoring hydrophobic binding pockets .

Physicochemical Comparison

Property Target Compound Methoxyphenyl Analog Quinazoline Analog F842-0825
Molecular Weight (g/mol) ~407 (estimated) ~438 ~418 ~471
logP (Estimated) ~3.5 ~3.8 ~4.2 ~4.0
Key Substituents Dimethylamino, N-phenyl Methoxyphenyl, benzamide Dichlorophenyl, dioxo Dimethylphenoxy, dimethylphenyl
Solubility (aq.) Moderate (polar group) Low Very low Low

Pharmacological and Binding Insights

  • Anticonvulsant Activity: The quinazoline analog () showed efficacy in seizure models, attributed to hydrogen bonding with neuronal targets. The triazoloquinoxaline core in the target compound may offer improved CNS penetration due to smaller size and lower logP .
  • Receptor Binding (AutoDock Vina Analysis; ): Docking studies suggest the dimethylamino group in the target compound forms charge-transfer interactions with adenosine A3 receptors, while methoxy and phenoxy analogs rely on hydrophobic contacts .

Biological Activity

The compound 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide is a member of the triazoloquinoxaline family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a topoisomerase II inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mechanism by which 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide exhibits its biological activity is through the inhibition of topoisomerase II (Topo II). Topo II is an essential enzyme involved in DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells.

Key Findings:

  • The compound has been shown to induce G2/M phase cell cycle arrest , a critical point where cells prepare for mitosis. This arrest is often a precursor to apoptosis in cancer cells .
  • It exhibits cytotoxicity against various cancer cell lines such as HeLa and A549, suggesting its potential as an anticancer agent .

Biological Activity Data

Activity Effect Reference
Topoisomerase II InhibitionInduces G2/M phase arrest
CytotoxicityEffective against HeLa and A549 cell lines
Apoptosis InductionPromotes programmed cell death in cancer

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating various triazoloquinoxaline derivatives, 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide was found to be one of the most potent inhibitors of Topo II. It demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and A549. The study reported that treatment with the compound resulted in a dose-dependent increase in apoptosis markers including caspase activation and PARP cleavage .

Study 2: Mechanistic Insights into Topo II Inhibition

Another investigation focused on the mechanistic aspects of how this compound interacts with Topo II. The results indicated that it acts as a Topo II poison , leading to the stabilization of the enzyme-DNA complex. This stabilization prevents DNA religation after strand breaks have occurred during replication, ultimately leading to cell death .

Pharmacological Profile

The pharmacological profile of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide suggests it may possess not only anticancer properties but also potential applications in other therapeutic areas due to its structural features that allow for diverse molecular interactions.

Potential Applications:

  • Anticancer Therapy : As an effective Topo II inhibitor.
  • Antiviral Activity : Similar triazole compounds have shown promise against viral infections due to their ability to inhibit nucleic acid synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide?

Methodological Answer: The synthesis typically involves:

Triazoloquinoxaline Core Formation : Cyclization of precursor quinoxaline derivatives under acidic or basic conditions (e.g., using HCl or KOH in ethanol at 80–100°C) .

Functionalization : Introduction of the dimethylamino group via nucleophilic substitution or palladium-catalyzed coupling reactions.

Acetamide Conjugation : Reaction of the core with N-phenylacetamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Critical Parameters : Reaction time (12–24 hrs), solvent polarity, and temperature control to minimize side products.

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the dimethylamino singlet (~δ 2.8–3.1 ppm) and the triazole proton (δ 8.2–8.5 ppm) .
    • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 432.1784) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2.5–15 μM) often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Structural Analog Comparison : Use derivatives with controlled substitutions (e.g., fluorophenyl vs. methoxyphenyl) to isolate substituent effects (Table 1) .
    Table 1: Comparative Bioactivity of Analogues
SubstituentTarget (IC₅₀, μM)Selectivity Index
4-DimethylaminoKinase X: 3.212.5
3-FluorophenylKinase Y: 8.75.8
2-MethoxyphenylKinase Z: 15.02.1

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Core Modifications : Replace the triazoloquinoxaline with pyrazolo[3,4-d]pyrimidine to assess ring size impact on target binding .
  • Substituent Screening : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating (-OCH₃) groups on the phenylacetamide moiety to modulate lipophilicity (logP) and membrane permeability .
  • Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., hydrophobic interactions with Val27 and hydrogen bonds with Lys48) .

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and antimicrobial agent?

Methodological Answer:

  • Kinase Inhibition : The triazoloquinoxaline core mimics ATP’s adenine ring, competing for binding in kinase catalytic domains (confirmed via X-ray crystallography) .
  • Antimicrobial Action : The dimethylamino group disrupts bacterial membrane potential (validated by SYTOX Green uptake assays) .
    Key Data : MIC values of 4–8 µg/mL against S. aureus and E. coli strains .

Data Contradiction Analysis

Q. Why do solubility predictions (LogS) conflict with experimental solubility in aqueous buffers?

Methodological Answer:

  • Computational Limitations : Tools like ALOGPS often underestimate the impact of the dimethylamino group’s basicity on pH-dependent solubility.
  • Experimental Validation : Perform shake-flask solubility tests at pH 4.0 (citrate buffer) vs. pH 7.4 (PBS) to account for ionization (e.g., 12 mg/mL at pH 4.0 vs. 0.5 mg/mL at pH 7.4) .

Methodological Innovations

Q. How can click chemistry enhance derivatization of this compound?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Attach functional groups (e.g., fluorophores, PEG chains) to the acetamide nitrogen via azide-terminated linkers (Fig. 1) .
    Advantages : High regioselectivity (>95% 1,4-triazole product), mild conditions (room temperature, aqueous/organic biphasic systems) .

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